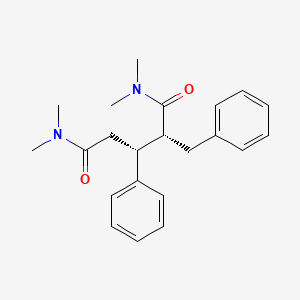
3-(n-Docosylamino)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(n-Docosylamino)-pyridine (3-DAP) is a synthetic compound that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic amine that contains a pyridine ring and a docosylamino group, which can be used as both a ligand and an intermediate in a variety of reactions. 3-DAP has been used in a variety of fields, including catalysis, materials science, and drug discovery, and has been found to be a very useful tool for many types of scientific research.
Aplicaciones Científicas De Investigación
3-(n-Docosylamino)-pyridine has been used in a variety of scientific research applications, including catalysis, materials science, and drug discovery. In catalysis, 3-(n-Docosylamino)-pyridine has been used as a ligand in a variety of reactions, including the Heck reaction, the Suzuki reaction, and the Sonogashira coupling. In materials science, 3-(n-Docosylamino)-pyridine has been used in the synthesis of polymers, nanomaterials, and organic semiconductors. In drug discovery, 3-(n-Docosylamino)-pyridine has been used as a ligand for the development of new drugs, as well as for the optimization of existing drugs.
Mecanismo De Acción
The mechanism of action of 3-(n-Docosylamino)-pyridine is not fully understood, but it is believed to involve the formation of a complex between the pyridine ring and the docosylamino group. This complex is believed to be responsible for the unique properties of 3-(n-Docosylamino)-pyridine, such as its ability to act as both a ligand and an intermediate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(n-Docosylamino)-pyridine are not yet fully understood, as it has not been extensively studied in humans. However, 3-(n-Docosylamino)-pyridine has been found to be non-toxic in animal studies, and it has been found to be non-mutagenic in bacterial studies. It is believed that 3-(n-Docosylamino)-pyridine may have some beneficial effects on the body, as it has been found to have anti-inflammatory and antioxidant properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(n-Docosylamino)-pyridine in lab experiments is its ability to act as both a ligand and an intermediate in a variety of reactions. This makes it a very versatile tool for scientific research. However, 3-(n-Docosylamino)-pyridine also has some limitations, such as its relatively low solubility in some solvents and its relatively high cost.
Direcciones Futuras
The future of 3-(n-Docosylamino)-pyridine is bright, as its unique properties make it a very useful tool for scientific research. There are several potential future directions for 3-(n-Docosylamino)-pyridine research, including the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new applications for 3-(n-Docosylamino)-pyridine in materials science and drug discovery. Additionally, research into the mechanism of action of 3-(n-Docosylamino)-pyridine could provide valuable insight into its unique properties.
Métodos De Síntesis
3-(n-Docosylamino)-pyridine can be synthesized through a variety of methods, including the use of a Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. In the Grignard reaction, a pyridine derivative is reacted with a Grignard reagent to form 3-(n-Docosylamino)-pyridine. In the Knoevenagel condensation, an aldehyde is reacted with a secondary amine to form 3-(n-Docosylamino)-pyridine. In the Wittig reaction, a phosphonium salt is reacted with an alkyl halide to form 3-(n-Docosylamino)-pyridine. All of these methods have been found to be effective in producing 3-(n-Docosylamino)-pyridine in high yields.
Propiedades
IUPAC Name |
N-docosylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPNFZJERBNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(n-Docosylamino)-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














